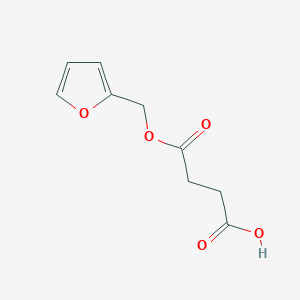![molecular formula C17H15N3O B5512541 2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5512541.png)
2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines and related compounds involves various methodologies, including one-pot three-component reactions, water-mediated hydroamination, and silver-catalyzed aminooxygenation processes. For instance, Maleki et al. (2014) described the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines via a one-pot reaction using benzene-1,2-dicarbaldehyde, trimethylsilylcyanide, and various pyridin-2-amines in the presence of a catalytic amount of nano-Fe3O4@SiO2 anchored sulfuric acid in ethanol, yielding good-to-high outcomes (Maleki, 2014). Additionally, Darapaneni Chandra Mohan et al. (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines without the deliberate addition of a catalyst, demonstrating the versatility of synthetic approaches for these compounds (Mohan, Rao, & Adimurthy, 2013).
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is characterized by the fusion of imidazo and pyridine rings, which contributes to their unique chemical behavior. Advanced techniques, including X-ray crystallography, have been employed to determine the precise molecular geometries of these compounds, elucidating their three-dimensional arrangements and bonding patterns.
Chemical Reactions and Properties
Imidazo[1,2-a]pyridines undergo various chemical reactions, reflecting their reactive nature. These include cycloaddition reactions, as described by Mokhtari et al. (2015), where isatin-3-imines react with pyridinium and isoquinolinium ylides to form spirocyclic imidazo[1,2-a]pyridine and isoquinoline derivatives through polar [3+2] cycloaddition reactions, showcasing the compounds' versatility in forming complex structures (Mokhtari, Seifi, Saheb, & Sheibani, 2015).
科学的研究の応用
Synthesis Techniques
- Solid Phase Synthesis : Hutchins and Chapman (1996) developed a method for preparing 1,2,3,4-tetrahydroisoquinolines on a solid support, utilizing substituted m-tyramines, histamines, and various aromatic, aliphatic, and heterocyclic aldehydes (Hutchins & Chapman, 1996).
- One-Pot Synthesis : Maleki (2014) described a one-pot synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines using a catalytic amount of nano-Fe3O4@SiO2 anchored sulfuric acid (Maleki, 2014).
Catalytic and Chemical Processes
- Visible-Light-Promoted Reactions : Kibriya, Bagdi, and Hajra (2018) developed a metal-free, visible-light-promoted C(sp3)-C(sp2) cross-dehydrogenative coupling method, using rose bengal as a photosensitizer (Kibriya, Bagdi, & Hajra, 2018).
- Copper-Catalyzed Functionalization : Donthiri et al. (2014) reported copper(I) iodide-catalyzed oxidative C(sp(2))-H functionalization of pyridines and isoquinolines for the synthesis of imidazo[1,2-a]pyridines (Donthiri, Pappula, Reddy, Bairagi, & Adimurthy, 2014).
Pharmaceutical and Biological Applications
- Antimicrobial Activity : Elenich et al. (2019) synthesized derivatives of thiazole, imidazo[1,2-a]pyridine, and imidazo[1,2-a]pyrimidine, noting that several compounds showed high antimicrobial activity (Elenich et al., 2019).
- Antifungal Activities : Göktaş et al. (2014) synthesized and evaluated new imidazo[1,2-a]pyridines for antifungal activity against various fungal strains (Göktaş, Cesur, Şatana, & Uzun, 2014).
作用機序
While the specific mechanism of action for “2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline” is not explicitly mentioned in the search results, imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines have been shown to target essential, conserved cellular processes . For example, one imidazo[1,2-a]pyridine was found to disrupt mitochondrial functions, while an imidazo[1,2-a]pyrimidine caused nuclear DNA damage .
Safety and Hazards
While specific safety and hazard information for “2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline” is not available in the search results, it’s important to handle all chemicals with care and follow safety guidelines. For example, some imidazo[1,2-a]pyridines are considered hazardous by the 2012 OSHA Hazard Communication Standard .
将来の方向性
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(15-5-6-16-18-8-10-19(16)12-15)20-9-7-13-3-1-2-4-14(13)11-20/h1-6,8,10,12H,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSRZIIYGOKMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CN4C=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Imidazo[1,2-a]pyridin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5512461.png)
![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5512467.png)

![4-[2-(4-nitrobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B5512471.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylchromane-3-carboxamide](/img/structure/B5512474.png)


![rel-(3R,4S)-4-isopropyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-pyrrolidinamine hydrochloride](/img/structure/B5512484.png)
![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5512492.png)


![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5512503.png)
![5-(phenoxymethyl)-4-[(2,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5512523.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5512533.png)